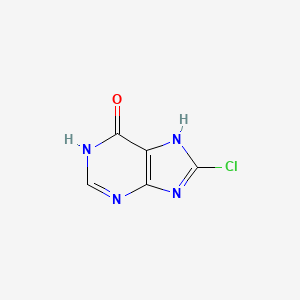
8-Chlorohypoxanthine
Overview
Description
8-Chlorohypoxanthine is a chemical compound that belongs to the family of purines. It is a halogenated derivative of hypoxanthine, which is a naturally occurring purine base found in DNA and RNA. 8-Chlorohypoxanthine has been studied for its potential use in scientific research due to its unique properties and structure.
Mechanism of Action
The mechanism of action of 8-Chlorohypoxanthine involves the inhibition of HPRT, which is a key enzyme in the purine salvage pathway. HPRT catalyzes the conversion of hypoxanthine and guanine to their corresponding nucleotides, which are then incorporated into DNA and RNA. Inhibition of HPRT by 8-Chlorohypoxanthine leads to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This mechanism of action has been used in various scientific research studies to investigate the role of HPRT in different biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chlorohypoxanthine have been studied in various scientific research studies. Inhibition of HPRT by 8-Chlorohypoxanthine leads to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This property of 8-Chlorohypoxanthine has been used to investigate the role of HPRT in different biological processes, such as DNA and RNA synthesis, cell proliferation, and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Chlorohypoxanthine in lab experiments include its selective inhibition of HPRT, which allows for the investigation of the role of HPRT in different biological processes. However, the limitations of using 8-Chlorohypoxanthine in lab experiments include its potential toxicity to cells due to the accumulation of hypoxanthine and guanine. Therefore, caution should be taken when using 8-Chlorohypoxanthine in lab experiments.
Future Directions
For the study of 8-Chlorohypoxanthine include investigating its potential use as a therapeutic agent and the development of new synthesis methods for its use in scientific research.
Scientific Research Applications
8-Chlorohypoxanthine has been studied for its potential use in scientific research as a selective inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT is an enzyme that plays a crucial role in the purine salvage pathway, which is responsible for recycling purine bases from DNA and RNA. Inhibition of HPRT by 8-Chlorohypoxanthine can lead to the accumulation of hypoxanthine and guanine, which can be toxic to cells. This property of 8-Chlorohypoxanthine has been used in various scientific research studies to investigate the role of HPRT in different biological processes.
properties
IUPAC Name |
8-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSWBFKWMYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411085 | |
| Record name | 8-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorohypoxanthine | |
CAS RN |
22712-29-4 | |
| Record name | NSC22710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



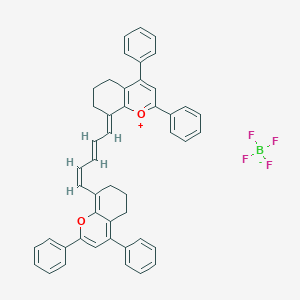

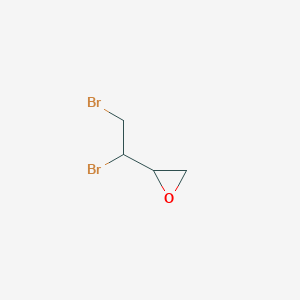

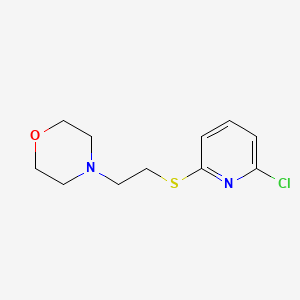
![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
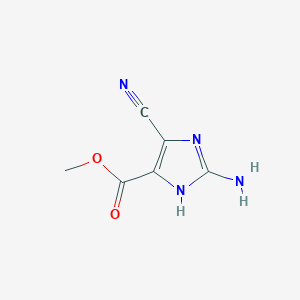
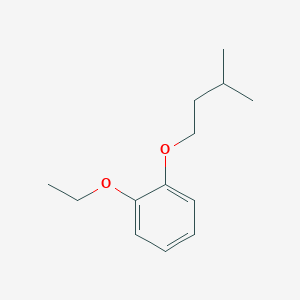

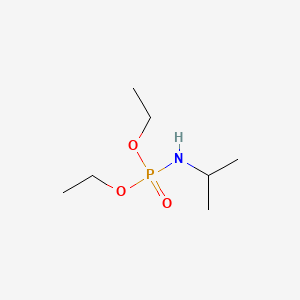

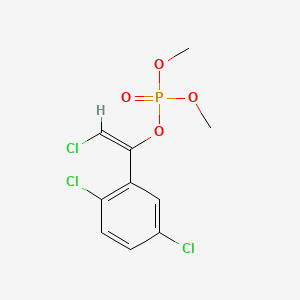
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
